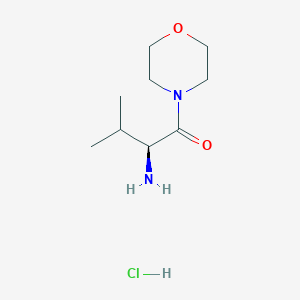
(2S)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one hydrochloride is a chemical compound that features both amine and ether functional groups It is a derivative of morpholine, which is a heterocyclic amine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one hydrochloride typically involves the reaction of morpholine with other chemical reagents under controlled conditions. One common method involves the dehydration of diethanolamine with concentrated sulfuric acid to produce morpholine, which is then further reacted to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents may also be employed to optimize the reaction efficiency.
化学反应分析
Types of Reactions
(2S)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions such as temperature, solvent, and pH are crucial in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide variety of products depending on the substituents involved.
科学研究应用
(2S)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism by which (2S)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
Morpholine: A simpler compound with similar functional groups.
Diethanolamine: A precursor in the synthesis of morpholine.
Other morpholine derivatives: Compounds with similar structures but different substituents.
Uniqueness
What sets (2S)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one hydrochloride apart from similar compounds is its specific configuration and the presence of both amine and ether functional groups
属性
分子式 |
C9H19ClN2O2 |
|---|---|
分子量 |
222.71 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-methyl-1-morpholin-4-ylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-7(2)8(10)9(12)11-3-5-13-6-4-11;/h7-8H,3-6,10H2,1-2H3;1H/t8-;/m0./s1 |
InChI 键 |
DGJTWBDMXQXJKD-QRPNPIFTSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N1CCOCC1)N.Cl |
规范 SMILES |
CC(C)C(C(=O)N1CCOCC1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylicacidhydrochloride](/img/structure/B13503871.png)
![3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B13503872.png)
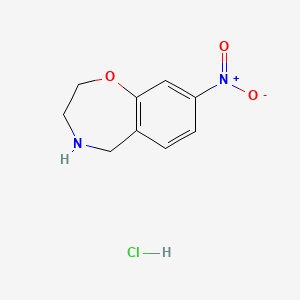

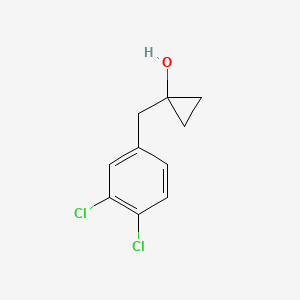
![(1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13503893.png)


![rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-yl]carbamate hydrochloride](/img/structure/B13503911.png)

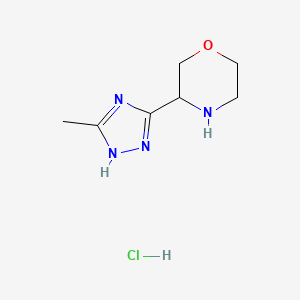
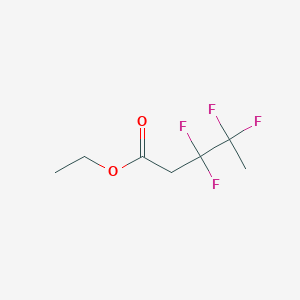
![Methyl 4-[(2-phenylethyl)amino]butanoate](/img/structure/B13503959.png)

